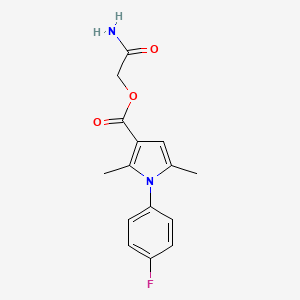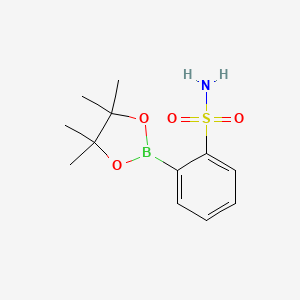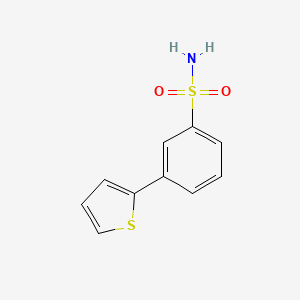
1-(3-Bromophenyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-466 is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It belongs to the class of aminothienopyrimidine benzene sulfonamides and has shown promising activity against Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
The synthesis of OSM-S-466 involves several steps, starting with the construction of the thienopyrimidine scaffold. This is followed by the completion of the halogenated aminothienopyrimidine scaffold and the generation of the boronate ester . The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for OSM-S-466 would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
OSM-S-466 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
OSM-S-466 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminothienopyrimidine benzene sulfonamides.
Biology: It is used in studies investigating the biological activity of sulfonamide compounds, particularly their antimalarial properties.
Medicine: OSM-S-466 is being explored as a potential antimalarial drug due to its activity against Plasmodium falciparum.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-466 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. This ultimately results in the death of the parasite .
Comparison with Similar Compounds
OSM-S-466 is unique among similar compounds due to its specific structure and mechanism of action. Similar compounds include other aminothienopyrimidine benzene sulfonamides, such as OSM-S-106. While these compounds share a similar core structure, they differ in their substituents and specific biological activities .
Properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-phenylurea |
InChI |
InChI=1S/C13H11BrN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) |
InChI Key |
QHVAYAGKWIZZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B10797462.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-phenylethoxy)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797468.png)
![Tert-butyl 4-[2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethyl]piperazine-1-carboxylate](/img/structure/B10797481.png)

![3-[4-(Difluoromethoxy)phenyl]-5-(2-pyrrolidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797496.png)
![4-[2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethyl]morpholine](/img/structure/B10797497.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-piperidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797501.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797502.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-piperazin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797510.png)


![4-(4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797530.png)
![N-[(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B10797537.png)
![2-(Thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-ol](/img/structure/B10797542.png)
